molecular formula C4H5FO B2891840 1-Fluorocyclopropane-1-carbaldehyde CAS No. 134645-39-9

1-Fluorocyclopropane-1-carbaldehyde

Cat. No.: B2891840
CAS No.: 134645-39-9
M. Wt: 88.081
InChI Key: INBDWECLMHXJTH-UHFFFAOYSA-N
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Description

1-Fluorocyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₄H₅FO It is a fluorinated cyclopropane derivative, characterized by the presence of a fluorine atom and an aldehyde group attached to the cyclopropane ring

Scientific Research Applications

1-Fluorocyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated motifs for enhanced metabolic stability and bioavailability.

    Industry: It is used in the development of advanced materials and agrochemicals

Safety and Hazards

The safety data sheet for 1-Fluorocyclopropane-1-carbaldehyde suggests that it should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling the compound .

Preparation Methods

The synthesis of 1-Fluorocyclopropane-1-carbaldehyde typically involves the following steps:

Chemical Reactions Analysis

1-Fluorocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Fluorocyclopropane-1-carbaldehyde is primarily related to its reactivity as an aldehyde and the presence of the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The exact molecular targets and pathways involved depend on the specific application and derivative being studied .

Comparison with Similar Compounds

1-Fluorocyclopropane-1-carbaldehyde can be compared with other fluorinated cyclopropane derivatives, such as:

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-fluorocyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO/c5-4(3-6)1-2-4/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBDWECLMHXJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134645-39-9
Record name 1-fluorocyclopropane-1-carbaldehyde
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